Methyl 3-(4-isopropoxyphenyl)-2-oxopropanoate
Description
Methyl 3-(4-isopropoxyphenyl)-2-oxopropanoate (CAS: 117083-77-9) is a methyl ester derivative featuring a 4-isopropoxyphenyl substituent at the C3 position of a 2-oxopropanoate backbone.
Properties
Molecular Formula |
C13H16O4 |
|---|---|
Molecular Weight |
236.26 g/mol |
IUPAC Name |
methyl 2-oxo-3-(4-propan-2-yloxyphenyl)propanoate |
InChI |
InChI=1S/C13H16O4/c1-9(2)17-11-6-4-10(5-7-11)8-12(14)13(15)16-3/h4-7,9H,8H2,1-3H3 |
InChI Key |
VFDGLHQYKXUIRH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)CC(=O)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-isopropoxyphenyl)-2-oxopropanoate typically involves the esterification of 3-(4-isopropoxyphenyl)-2-oxopropanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
Starting Material: 3-(4-isopropoxyphenyl)-2-oxopropanoic acid
Reagent: Methanol
Catalyst: Sulfuric acid or hydrochloric acid
Conditions: Reflux for several hours
The reaction mixture is then cooled, and the product is extracted using an organic solvent such as dichloromethane. The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to obtain the pure ester.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. The use of automated systems also reduces the risk of human error and improves the overall efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-isopropoxyphenyl)-2-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Alkyl halides or other nucleophiles in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 3-(4-isopropoxyphenyl)-2-oxopropanoic acid
Reduction: 3-(4-isopropoxyphenyl)-2-hydroxypropanoate
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Methyl 3-(4-isopropoxyphenyl)-2-oxopropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of specialty chemicals and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 3-(4-isopropoxyphenyl)-2-oxopropanoate depends on the specific reaction it undergoes. In general, the ester group can be hydrolyzed by esterases to form the corresponding carboxylic acid and alcohol. The isopropoxy group can also participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Comparison with Similar Compounds
Structural and Substituent Variations
Physicochemical Properties
- Crystallography: Methyl 3-(4-chlorophenyl)-2-(1,3-dimethyl-2,5-dioxo-4-phenylimidazolidin-4-yl)-3-oxopropanoate (a more complex analog) crystallizes in a monoclinic system (space group P21/n) with weak C–H⋯O hydrogen bonds, highlighting the role of substituents in packing efficiency . Simpler analogs like the methoxy or isopropoxy derivatives may exhibit less ordered structures due to steric hindrance.
- Spectroscopy: Nitro-substituted derivatives (e.g., Methyl 3-(3-chloro-2-nitrophenyl)-2-oxopropanoate) show distinct UV-Vis absorption due to the nitro group’s conjugation, whereas bromo or chloro analogs exhibit characteristic NMR shifts for aromatic protons .
Key Findings and Implications
Substituent Effects :
- Electron-donating groups (e.g., isopropoxy) increase lipophilicity but may reduce reactivity compared to electron-withdrawing substituents.
- Halogenated analogs (bromo, chloro) offer opportunities for halogen bonding in crystal engineering or drug-target interactions.
Synthetic Accessibility :
- Nitro- and halogen-substituted derivatives are synthesized with moderate yields (~45–50%), while methoxy analogs are more straightforward to isolate .
Commercial Viability: this compound is priced at $1,295/g (R&D scale), reflecting its niche applications, whereas methoxy and chloro analogs are more widely available .
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